

Technical Support Center: Optimizing Bromination of Hydroxy-Methoxyphenyl-Propanone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
CAS No.:	1017083-10-1
Cat. No.:	B042372

[Get Quote](#)

Welcome to the technical support center for the bromination of 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, a key intermediate in various synthetic pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges and achieve optimal reaction outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during the bromination of hydroxy-methoxyphenyl-propanone.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired brominated product in a satisfactory yield. This can often be traced back to several key factors.

Question: My reaction is not proceeding, and I'm recovering mostly starting material. What are the likely causes and how can I fix this?

Answer:

Several factors can lead to a stalled reaction. Let's break down the potential culprits and their solutions:

- **Inadequate Activation of the Brominating Agent:** Electrophilic aromatic substitution, the core mechanism here, requires a sufficiently electrophilic bromine species to attack the electron-rich aromatic ring.
 - **Causality:** The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring are strongly activating, making it susceptible to electrophilic attack.^{[1][2]} However, the reactivity of the brominating agent is paramount. Milder reagents may require a catalyst to enhance their electrophilicity.
 - **Solution:** If you are using a less reactive brominating agent like N-bromosuccinimide (NBS), the addition of a catalytic amount of a Lewis acid (e.g., FeBr₃) or a protic acid (e.g., acetic acid) can significantly increase the reaction rate.^[3] For instance, mandelic acid has been shown to catalyze aromatic bromination with NBS under aqueous conditions.^[4]
- **Sub-optimal Reaction Temperature:** Temperature plays a critical role in overcoming the activation energy of the reaction.
 - **Causality:** Insufficient thermal energy may prevent the reactants from reaching the transition state necessary for the reaction to occur.
 - **Solution:** While lower temperatures are often used to control selectivity, a reaction that is not proceeding may benefit from a modest increase in temperature.^[1] Monitor the reaction closely by thin-layer chromatography (TLC) or another suitable analytical technique as you gradually increase the temperature. Be cautious, as excessive heat can lead to side reactions.

- Deactivated Catalyst: If you are using a Lewis acid catalyst, its activity can be compromised by moisture.
 - Causality: Lewis acids like FeBr_3 are hygroscopic and can be hydrolyzed by water, rendering them ineffective.
 - Solution: Ensure that your solvent and reagents are anhydrous. Use freshly opened or properly stored anhydrous solvents. The catalyst should also be handled in a dry environment.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The directing effects of the hydroxyl and methoxy groups should favor bromination at specific positions, but achieving high regioselectivity can be challenging.

Question: I'm obtaining a mixture of ortho- and para-brominated products, and separation is difficult. How can I improve the regioselectivity of my reaction?

Answer:

The hydroxyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring.^[5] The methoxy group is also an ortho-, para-director. The interplay of these directing effects and steric hindrance determines the final isomeric ratio.

- Solvent Effects: The polarity of the solvent can significantly influence the outcome of the reaction.
 - Causality: Polar, protic solvents like water can enhance the reactivity of the brominating agent, potentially leading to lower selectivity.^[6] Non-polar solvents can temper the reactivity and often favor the formation of the para-isomer due to reduced steric hindrance.^{[1][6]}
 - Solution: Switching from a polar solvent (e.g., methanol, water) to a non-polar solvent like carbon disulfide (CS_2) or dichloromethane (CH_2Cl_2) can increase the proportion of the para-brominated product.^{[1][6]}

- Choice of Brominating Agent: The steric bulk of the brominating agent can play a crucial role in determining the site of attack.
 - Causality: A bulkier brominating agent will experience greater steric hindrance when approaching the ortho positions, which are flanked by the substituents already on the ring. This favors attack at the less sterically hindered para position.
 - Solution: Consider using a bulkier brominating agent. For example, instead of molecular bromine (Br_2), you could try a reagent like N-bromosuccinimide (NBS) or tetra-n-butylammonium tribromide (TBAT).[7][8]
- Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.
 - Causality: Lower temperatures often favor the kinetically controlled product, which in many cases is the more sterically accessible para-isomer.[1][8]
 - Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -30 °C) can significantly improve para-selectivity.[1]

Issue 3: Polysubstitution (Formation of Di- or Tri-brominated Products)

The highly activated nature of the hydroxy-methoxyphenyl ring makes it susceptible to over-bromination.

Question: My reaction is producing significant amounts of di- and tri-brominated products. How can I favor monosubstitution?

Answer:

Polysubstitution is a classic challenge when working with highly activated aromatic rings.[1] The key is to carefully control the reaction conditions to favor a single electrophilic attack.

- Stoichiometry of the Brominating Agent: The most direct way to control the extent of bromination is to limit the amount of the brominating agent.

- Causality: Using an excess of the brominating agent provides ample electrophile for multiple substitutions to occur on the same molecule.
- Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to your starting material. Careful and slow addition of the brominating agent to the reaction mixture can also help maintain a low concentration of the electrophile and improve selectivity for the monobrominated product.
- Reactivity of the Brominating Agent and Solvent System: A highly reactive brominating system will readily lead to multiple substitutions.
 - Causality: Systems like bromine water ($\text{Br}_2/\text{H}_2\text{O}$) are highly reactive and can lead to the rapid formation of polysubstituted products, such as 2,4,6-tribromophenol from phenol.[\[1\]](#)
[\[6\]](#)
 - Solution:
 - Milder Reagent: Switch to a less reactive brominating agent like N-bromosuccinimide (NBS).[\[9\]](#)[\[10\]](#)
 - Non-polar Solvent: As mentioned for regioselectivity, using a non-polar solvent like carbon tetrachloride (CCl_4) or dichloromethane (CH_2Cl_2) will decrease the reaction rate and reduce the likelihood of polysubstitution.[\[1\]](#)[\[6\]](#)
- Lower Reaction Temperature: Reducing the temperature slows down the reaction rate, allowing for better control.
 - Causality: At lower temperatures, the activation energy for the second and third bromination events is harder to overcome.
 - Solution: Conduct the reaction at a reduced temperature, for instance, by using an ice bath ($0\text{ }^\circ\text{C}$).[\[1\]](#)

Issue 4: Side-Chain Bromination vs. Ring Bromination

The propanone side chain also contains α -hydrogens that can potentially be substituted under certain conditions.

Question: I am observing bromination on the propanone side chain instead of, or in addition to, the aromatic ring. How can I direct the reaction to the desired position?

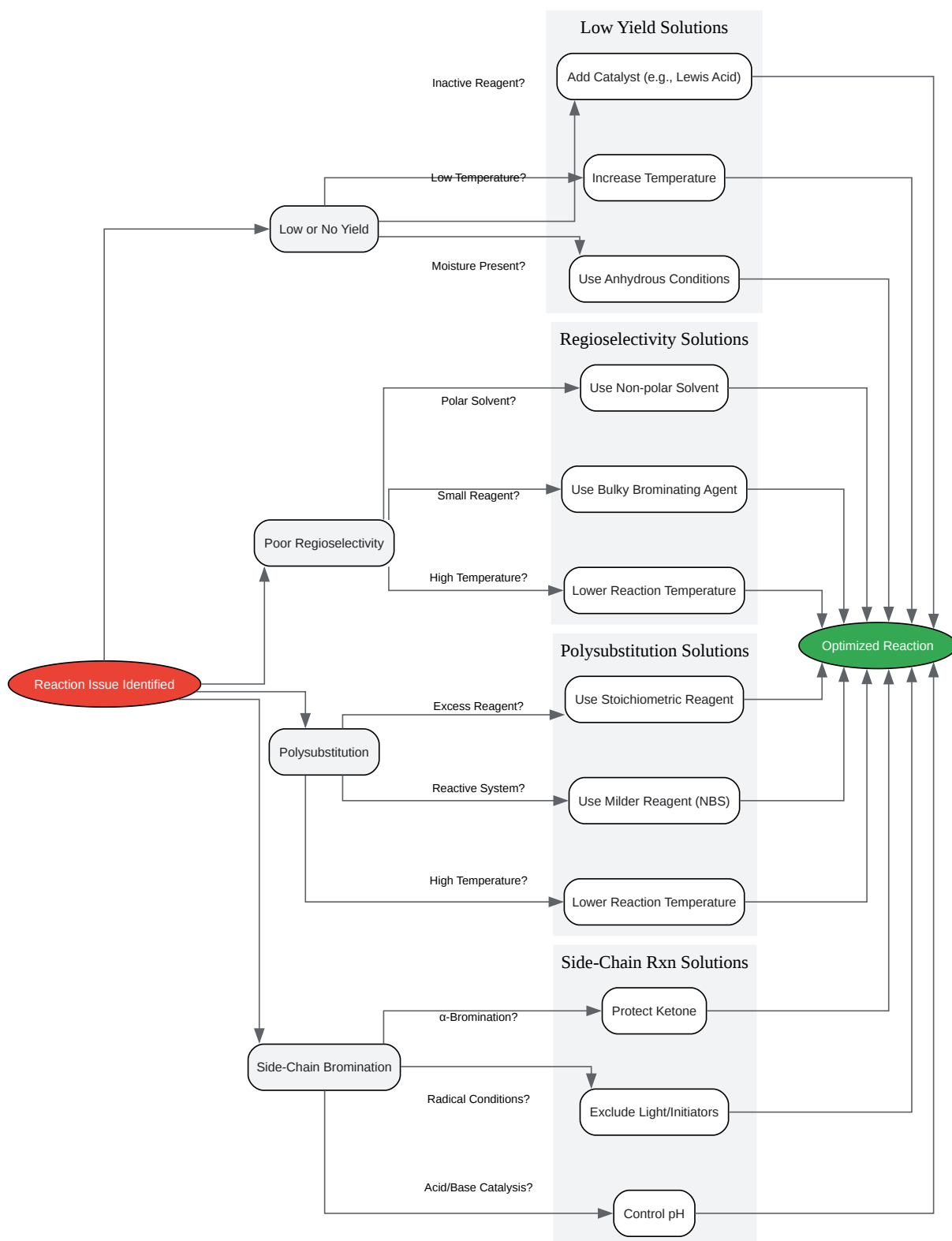
Answer:

The competition between aromatic (electrophilic substitution) and side-chain (radical or enolate-mediated) bromination is governed by the reaction mechanism, which is dictated by the choice of reagents and conditions.

- Electrophilic Aromatic Bromination: This is the desired pathway for ring substitution.
 - Conditions: This reaction is favored in the presence of a Lewis acid or in a polar solvent, which promotes the formation of an electrophilic bromine species.[\[11\]](#)
 - To favor ring bromination:
 - Use a Lewis acid catalyst like FeBr_3 .
 - Employ polar solvents.
 - Conduct the reaction in the absence of radical initiators or strong bases.
- Radical Side-Chain Bromination: This pathway leads to substitution on the carbon adjacent to the benzene ring (benzylic position).
 - Conditions: Radical bromination is typically initiated by light (photochemical conditions) or a radical initiator (e.g., AIBN or benzoyl peroxide) and is often carried out in non-polar solvents like carbon tetrachloride (CCl_4).[\[10\]](#)[\[12\]](#)[\[13\]](#) N-bromosuccinimide (NBS) is the reagent of choice for this transformation.[\[12\]](#)[\[13\]](#)
 - To avoid side-chain bromination:
 - Keep the reaction in the dark and avoid exposure to UV light.
 - Do not add radical initiators.
- α -Bromination of the Ketone: The ketone functionality can undergo bromination at the α -position via an enol or enolate intermediate.

- Conditions: This is often promoted by acidic or basic conditions.^[14]
- To avoid α -bromination of the ketone:
 - If possible, protect the ketone functionality as a ketal before performing the bromination.
^[7] This will prevent enol or enolate formation. The ketal can be deprotected after the bromination step.
 - Carefully control the pH of the reaction mixture.

Workflow for Troubleshooting Bromination Reactions



[Click to download full resolution via product page](#)

Caption: A decision-making workflow for troubleshooting common issues in the bromination of hydroxy-methoxyphenyl-propanone.

II. Frequently Asked Questions (FAQs)**

This section addresses general questions about the reaction to enhance your understanding of the underlying principles.

Question 1: What is the role of the solvent in the bromination of phenols?

Answer: The solvent plays a multifaceted and critical role in the bromination of phenols and their derivatives.^[1]

- **Polarity and Reactivity:** Polar solvents, especially protic ones like water, can significantly enhance the electrophilicity of bromine by polarizing the Br-Br bond, making it more susceptible to attack by the aromatic ring.^[6] This increased reactivity can be beneficial for less reactive substrates but can lead to over-bromination and poor selectivity with highly activated rings.^{[1][6]}
- **Controlling Selectivity:** Non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) do not solvate the bromine molecule as effectively, leading to a less reactive electrophile.^{[1][6]} This tempered reactivity allows for better control over the reaction, often resulting in higher yields of the monobrominated product and favoring para-substitution due to steric effects.^{[1][6]}
- **Solubility:** The solvent must, of course, be able to dissolve the starting material and reagents to a sufficient extent for the reaction to proceed efficiently.

Question 2: Which brominating agent should I choose: Br₂ or N-bromosuccinimide (NBS)?

Answer: The choice between molecular bromine (Br₂) and N-bromosuccinimide (NBS) depends on the desired outcome and the sensitivity of your substrate.

Feature	Molecular Bromine (Br ₂)	N-Bromosuccinimide (NBS)
Reactivity	Highly reactive, especially in polar solvents.[1]	Milder and more selective brominating agent.[9][10]
Selectivity	Can lead to polysubstitution and lower regioselectivity.[1]	Generally provides better control for monosubstitution.[1]
Handling	Corrosive, volatile liquid requiring careful handling.	Crystalline solid, easier and safer to handle.[15]
Primary Use in this Context	Can be used for ring bromination, but requires careful control.	Often preferred for achieving selective monobromination of activated rings.[1][8] Also the reagent of choice for allylic and benzylic bromination.[12][13]

In summary, for the selective monobromination of the activated hydroxy-methoxyphenyl-propanone ring, NBS is generally the superior choice as it offers better control and is easier to handle.[10][15]

Question 3: How can I monitor the progress of my bromination reaction?

Answer: Real-time or periodic monitoring of your reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. Several analytical techniques can be employed:

- Thin-Layer Chromatography (TLC): This is the most common and convenient method for qualitative monitoring. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product(s).
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, small aliquots can be withdrawn from the reaction mixture at regular intervals, quenched, and analyzed by GC or HPLC.[16] This allows you to accurately determine the conversion of the starting material and the relative ratios of the products formed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s).[16] This is particularly useful for distinguishing between different isomers.

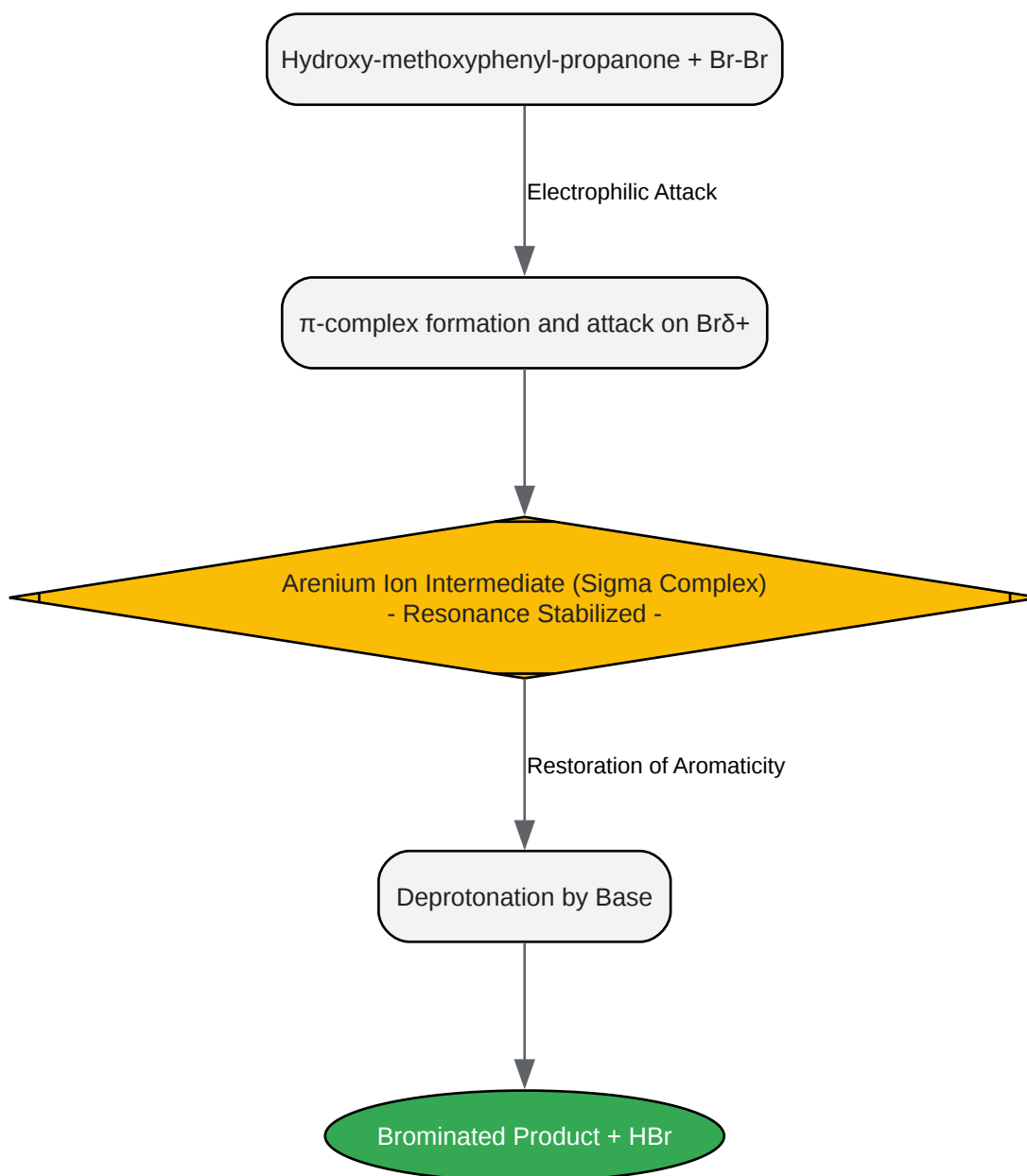
Question 4: What are the key safety precautions when performing a bromination reaction?

Answer: Bromination reactions require strict adherence to safety protocols due to the hazardous nature of the reagents involved.

- N-Bromosuccinimide (NBS):
 - NBS is an irritant and a lachrymator.[17]
 - It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]
 - Avoid inhalation of the powder and contact with skin and eyes.[18]
- Molecular Bromine (Br_2):
 - Bromine is a highly corrosive and toxic liquid that can cause severe burns upon contact.
 - It has a high vapor pressure, and the vapors are extremely irritating to the respiratory system.
 - All manipulations involving liquid bromine must be performed in a fume hood with appropriate PPE.
- Solvents:
 - Many solvents used in bromination, such as carbon tetrachloride and dichloromethane, are toxic or suspected carcinogens.[17] Always consult the Safety Data Sheet (SDS) for the specific solvent you are using and handle it accordingly.
- General Precautions:

- Be aware that some bromination reactions can be exothermic.[19] Ensure that your reaction vessel is equipped with adequate cooling and that you are prepared to control any potential temperature increase.
- Have a quenching agent, such as a solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), readily available to neutralize any excess bromine at the end of the reaction or in case of a spill.

Mechanism of Electrophilic Aromatic Bromination



[Click to download full resolution via product page](#)

Caption: A simplified mechanism for the electrophilic aromatic bromination of the hydroxy-methoxyphenyl ring.

III. Experimental Protocols

Protocol 1: Regioselective para-Bromination using NBS in a Non-polar Solvent

This protocol is optimized for the synthesis of the monobrominated product with a preference for the para-isomer.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1 equivalent of 4-(4-hydroxy-3-methoxyphenyl)butan-2-one in anhydrous dichloromethane (CH_2Cl_2).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** In a separate flask, dissolve 1.05 equivalents of N-bromosuccinimide (NBS) in anhydrous CH_2Cl_2 . Add this solution dropwise to the stirred solution of the starting material over 30 minutes.
- **Reaction Monitoring:** Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
- **Work-up:** Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize any remaining NBS or bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH_2Cl_2 .
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[\[20\]](#)

IV. References

- Beilstein Journal of Organic Chemistry. (2014, March 7). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [\[Link\]](#)
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [\[Link\]](#)
- Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [\[Link\]](#)
- Satkar, Y., et al. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr₃ system. Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [\[Link\]](#)
- Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [\[Link\]](#)
- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [\[Link\]](#)
- Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound. Retrieved from
- ResearchGate. (n.d.). Laboratory and Field Methods for Determination of Bromate in Drinking Water. Retrieved from [\[Link\]](#)
- Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [\[Link\]](#)

- Royal Society of Chemistry. (n.d.). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from [\[Link\]](#)
- Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl₄ (in the d... Retrieved from [\[Link\]](#)
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [\[Link\]](#)
- CDC Stacks. (n.d.). Methods development for sampling and analysis of chlorine, chlorine dioxide, bromine, and iodine. Research report for bromine. Retrieved from [\[Link\]](#)
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [\[Link\]](#)
- Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [\[Link\]](#)
- Journal of the American Chemical Society. (n.d.). Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Retrieved from [\[Link\]](#)
- ChemRxiv. (n.d.). Additive Free Aromatic Bromination in Flow. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [\[Link\]](#)

- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α -Haloketones. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [\[Link\]](#)
- Joseph Lauher. (2021, March 25). Bromination of Ketones [Video]. YouTube. Retrieved from [\[Link\]](#)
- ResearchGate. (2015, July 16). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). α -Bromoketone synthesis by bromination. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [\[Link\]](#)
- Bulgarian Chemical Communications. (n.d.). Kinetic and mechanistic study of bromination of sulfanilic acid with N- bromosuccinimide in alkaline medium. Retrieved from [\[Link\]](#)
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [\[Link\]](#)
- Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities. Retrieved from
- Google Patents. (n.d.). US3314762A - Bromine purification process. Retrieved from
- Beilstein Journals. (n.d.). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups.

Retrieved from [[Link](#)]

- New Journal of Chemistry. (n.d.). Bromination of benzoylacetone in cationic micelles. A strong inhibition effect. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. BJOC - Visible-light photoredox catalysis enabled bromination of phenols and alkenes [beilstein-journals.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]

- [17. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [18. dept.harpercollege.edu \[dept.harpercollege.edu\]](https://dept.harpercollege.edu)
- [19. N-Bromosuccinimide - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [20. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Technical Support Center: Optimizing Bromination of Hydroxy-Methoxyphenyl-Propanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042372/docs#technical-support-center-optimizing-bromination-of-hydroxy-methoxyphenyl-propanone\]](https://www.benchchem.com/product/b042372/docs#technical-support-center-optimizing-bromination-of-hydroxy-methoxyphenyl-propanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

